molecular formula C6H10ClF2NO2 B2664454 Methyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride CAS No. 1638764-88-1

Methyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride

Cat. No.: B2664454
CAS No.: 1638764-88-1
M. Wt: 201.6
InChI Key: PJUUDQQAVQVPLD-UHFFFAOYSA-N
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Description

“Methyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the IUPAC name methyl ®-4,4-difluoropyrrolidine-2-carboxylate hydrochloride . It has a molecular weight of 201.6 and is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9F2NO2.ClH/c1-11-5(10)4-2-6(7,8)3-9-4;/h4,9H,2-3H2,1H3;1H/t4-;/m1./s1 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 201.6 .

Scientific Research Applications

Influenza Neuraminidase Inhibitors

Methyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride is part of a family of compounds that have been explored for their potential as influenza neuraminidase inhibitors. In a notable study, the synthesis and structural analysis of inhibitors containing pyrrolidine cores demonstrated their effectiveness against influenza neuraminidase, highlighting their potential in antiviral therapies. The research focused on the development of core structures and analogues, leveraging high-throughput synthesis methods to expedite structure-activity relationship (SAR) studies. This facilitated the identification of potent NA inhibitors, with one compound showing significant inhibitory activity against both NA A and NA B strains. The interaction between the compound's functional groups and the enzyme's active site was confirmed via X-ray crystallography, indicating a precise mechanism of action (Wang et al., 2001).

Synthesis of Highly Functionalized Tetrahydropyridines

Another application involves the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This method uses ethyl 2-methyl-2,3-butadienoate and N-tosylimines, achieving complete regioselectivity and excellent yields. Such compounds are valuable in the development of new pharmaceuticals and materials due to their structural complexity and functionality. The methodology provides a straightforward route to these compounds, expanding the toolbox for synthetic chemists in drug discovery and development (Zhu et al., 2003).

Ionic Liquids and Physical Properties

Research on ionic liquids consisting of various cations, including pyrrolidinium-based ions, has shed light on their physical properties. These studies are crucial for applications ranging from solvents in chemical reactions to electrolytes in energy devices. By understanding the properties such as phase-transition temperatures, densities, and viscosities, scientists can tailor ionic liquids for specific applications, enhancing their performance in industrial processes. The correlation between the molecular structure of these ionic liquids and their macroscopic properties offers insights into designing more efficient and environmentally friendly chemical processes (Jin et al., 2008).

Cognitive Enhancement and Nicotinic Receptor Ligands

Compounds related to this compound have been explored as nicotinic acetylcholine receptor ligands with potential cognitive-enhancing effects. This research highlights the therapeutic potential of these compounds in treating cognitive disorders through modulation of nicotinic receptors. By studying the biological activity, metabolism, and bioavailability of these ligands, researchers aim to develop new treatments for diseases like Alzheimer's and Parkinson's, where cognitive function is compromised. The structural features of these compounds enable them to interact selectively with receptor subtypes, offering a promising avenue for targeted therapies (Lin et al., 1997).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

methyl 4,4-difluoropyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c1-11-5(10)4-2-9-3-6(4,7)8;/h4,9H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUUDQQAVQVPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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